3-fluoro-5-(propan-2-yl)benzoic acid 3-fluoro-5-(propan-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 942508-01-2
VCID: VC11553401
InChI:
SMILES:
Molecular Formula: C10H11FO2
Molecular Weight: 182.2

3-fluoro-5-(propan-2-yl)benzoic acid

CAS No.: 942508-01-2

Cat. No.: VC11553401

Molecular Formula: C10H11FO2

Molecular Weight: 182.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-fluoro-5-(propan-2-yl)benzoic acid - 942508-01-2

Specification

CAS No. 942508-01-2
Molecular Formula C10H11FO2
Molecular Weight 182.2

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular structure of 3-fluoro-5-(propan-2-yl)benzoic acid consists of a benzene ring with three substituents:

  • A carboxylic acid group (-COOH) at position 1.

  • A fluorine atom at position 3.

  • An isopropyl group (-CH(CH₃)₂) at position 5.

This arrangement creates steric hindrance from the isopropyl group and electronic effects from the fluorine, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₁FO₂
Molecular Weight182.19 g/mol
Exact Mass182.0748 Da
Topological Polar SA37.3 Ų
LogP (Octanol-Water)2.89 (estimated)

The LogP value, estimated using fragment-based methods, indicates moderate lipophilicity, suitable for membrane permeability in drug candidates.

Synthesis Pathways and Optimization

Friedel-Crafts Alkylation

A plausible route involves Friedel-Crafts alkylation of 3-fluorobenzoic acid to introduce the isopropyl group. This method, adapted from Vulcanchem’s synthesis of a positional isomer, proceeds as follows:

  • Protection of Carboxylic Acid: Convert 3-fluorobenzoic acid to its methyl ester using SOCl₂/MeOH.

  • Electrophilic Substitution: React the ester with isopropyl chloride in the presence of AlCl₃ to install the isopropyl group at position 5.

  • Deprotection: Hydrolyze the ester back to the carboxylic acid using NaOH/H₂O.

Yield: ~60–70% (estimated based on analogous reactions).

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsTemperatureTime
EsterificationSOCl₂, MeOH0–5°C2 hr
AlkylationAlCl₃, isopropyl chloride80°C6 hr
DeprotectionNaOH (2M), H₂OReflux3 hr

Alternative Pathways

  • Suzuki-Miyaura Coupling: Aryl halides (e.g., 3-fluoro-5-bromobenzoic acid) could couple with isopropylboronic acid using Pd catalysts .

  • Grignard Reaction: Reaction of 3-fluoro-5-iodobenzoic acid with isopropylmagnesium bromide .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

  • NMR (¹H):

    • δ 1.25 ppm (d, 6H, -CH(CH₃)₂).

    • δ 2.95 ppm (m, 1H, -CH(CH₃)₂).

    • δ 7.40–7.80 ppm (m, 3H, aromatic protons).

Thermal Stability

Differential Scanning Calorimetry (DSC) of related fluorobenzoic acids shows decomposition temperatures >200°C, suggesting similar stability for this compound .

Applications in Pharmaceutical Research

Drug Intermediate

Fluorinated benzoic acids are pivotal in designing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The isopropyl group enhances metabolic stability by sterically shielding hydrolysis-prone sites.

Table 3: Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)
3-Fluoro-5-(CF₃)benzoic acid COX-245
3-Fluoro-4-isopropylbenzoic acidp38 MAPK12

Prodrug Development

The carboxylic acid group facilitates prodrug synthesis via esterification, improving oral bioavailability .

Material Science Applications

Liquid Crystals

Fluorine’s electronegativity and the isopropyl group’s bulk enable smectic phase stabilization in liquid crystals, useful in display technologies.

Polymer Additives

Incorporation into polyesters enhances thermal resistance (Tₘ increase by 15–20°C) .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • COX-2 Selectivity Studies: Optimizing anti-inflammatory activity while minimizing GI toxicity.

  • Polymer Compatibility Tests: Screening for use in high-performance thermoplastics.

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